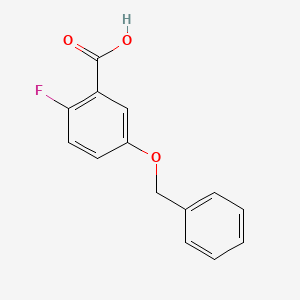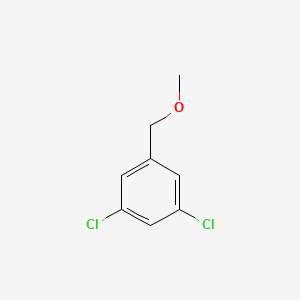![molecular formula C15H30BrO5P B6322472 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid CAS No. 1095957-23-5](/img/structure/B6322472.png)
11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid is a chemical compound with the molecular formula C15H30BrO5P and a molecular weight of 401.28 g/mol . It is known for its applications in various fields, including chemistry and industry. The compound appears as a white to light yellow powder or crystal and is sensitive to moisture .
Applications De Recherche Scientifique
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The visible light-induced polymerization of methyl methacrylate in the presence of methylene blue as a photocatalyst and various bromine-containing organic compounds was first investigated . The simultaneous realization of two different processes determines the linear growth of the polymer chain upon conversion .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid typically involves the esterification of 2-bromo-2-methylpropanoic acid with 11-phosphonoundecanol. The reaction is carried out under inert gas conditions to prevent moisture interference . The reaction conditions include maintaining a temperature range of 63°C to 67°C, which is the melting point of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is stored under inert gas to maintain its stability and prevent degradation due to moisture .
Analyse Des Réactions Chimiques
Types of Reactions
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis, typically involving hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonic acids can be formed.
Hydrolysis Products: The hydrolysis of the ester bond yields 2-bromo-2-methylpropanoic acid and 11-phosphonoundecanol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-2-methylpropanoic acid 11-phosphonoundecyl ester
- 11-[(2-Bromoisobutanoyl)oxy]undecyl-1-phosphonic acid
Uniqueness
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid is unique due to its specific structure, which combines a brominated ester with a phosphonic acid group. This combination imparts unique reactivity and properties, making it valuable in specialized applications .
Propriétés
IUPAC Name |
11-(2-bromo-2-methylpropanoyl)oxyundecylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrO5P/c1-15(2,16)14(17)21-12-10-8-6-4-3-5-7-9-11-13-22(18,19)20/h3-13H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNQWAMVLRANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)





![(12Z)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B6322420.png)



![(2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)

